molecular formula C18H21N3O3S B6574726 1-benzyl-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203317-38-7

1-benzyl-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B6574726
CAS RN: 1203317-38-7
M. Wt: 359.4 g/mol
InChI Key: QENNZMUZQWARPT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to include a 1,2,3,4-tetrahydroquinoline ring, a methanesulfonyl group, a benzyl group, and a urea group . The exact arrangement of these groups would depend on the specific synthetic route used .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 1,2,3,4-tetrahydroquinoline ring, the methanesulfonyl group, the benzyl group, and the urea group . These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions .

Future Directions

The future directions for research on this compound could potentially include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . Additionally, given the biological activities exhibited by related compounds, this compound could potentially be investigated for its potential therapeutic applications .

properties

IUPAC Name

1-benzyl-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-25(23,24)21-11-5-8-15-9-10-16(12-17(15)21)20-18(22)19-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENNZMUZQWARPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

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